dl-Alanyl-dl-asparagine
Overview
Description
dl-Alanyl-dl-asparagine: is a dipeptide composed of the amino acids alanine and asparagine. It is a synthetic compound often used in biochemical research and various industrial applications. The compound has the molecular formula C7H15N3O5 and a molecular weight of 221.215 g/mol .
Mechanism of Action
Target of Action
dl-Alanyl-dl-asparagine is a dipeptide composed of alanine and asparagine. For instance, it is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction .
Mode of Action
It does so through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
This compound likely participates in biochemical pathways through its constituent amino acids, alanine and asparagine. Asparagine, for instance, is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . While the pathways are short, the importance and complexity of the functions of these amino acids befit their proximity to central metabolism .
Result of Action
Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue .
Action Environment
It’s known that the dissolution of this compound in various solvents has been studied, suggesting that the compound’s action may be influenced by its surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-asparagine typically involves the coupling of dl-alanine and dl-asparagine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity. The use of automated peptide synthesizers can further streamline the process .
Chemical Reactions Analysis
Types of Reactions: dl-Alanyl-dl-asparagine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Hydrolysis: Alanine and asparagine.
Oxidation: Oxo derivatives of alanine and asparagine.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: dl-Alanyl-dl-asparagine is used as a model compound in studies of peptide bond formation and hydrolysis. It is also employed in the development of new synthetic methodologies for peptide synthesis .
Biology: In biological research, this compound serves as a substrate for studying enzyme kinetics and specificity. It is used to investigate the activity of peptidases and proteases .
Medicine: The compound is utilized in the design and testing of peptide-based drugs. It can be used to study the pharmacokinetics and pharmacodynamics of peptide therapeutics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules .
Comparison with Similar Compounds
dl-Alanyl-dl-glycine: Another dipeptide composed of alanine and glycine.
dl-Alanyl-dl-alanine: A dipeptide composed of two alanine molecules.
Comparison: dl-Alanyl-dl-asparagine is unique in its combination of alanine and asparagine, which imparts distinct chemical and biological properties. Compared to dl-Alanyl-dl-glycine and dl-Alanyl-dl-alanine, this compound has a higher molecular weight and different solubility characteristics. Its asparagine residue provides additional functional groups that can participate in hydrogen bonding and other interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAQNUWXLYFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941962 | |
Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31796-57-3, 1999-41-3, 20051-99-4 | |
Record name | NSC186899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1999-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89657 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.